molecular formula C7H4ClFN2 B15321357 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile

6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile

Katalognummer: B15321357
Molekulargewicht: 170.57 g/mol
InChI-Schlüssel: YBAWXJKVAVFFBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as a nitrile functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of substituted 2-aminopyridines, followed by fluorination and chlorination reactions . The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

In industrial settings, the production of 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydride, potassium tert-butoxide), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, fluoro, and nitrile groups can influence its binding affinity and selectivity, affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the nitrile functionality, makes it a versatile intermediate for various synthetic applications.

Eigenschaften

Molekularformel

C7H4ClFN2

Molekulargewicht

170.57 g/mol

IUPAC-Name

6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H4ClFN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3

InChI-Schlüssel

YBAWXJKVAVFFBN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N=C1Cl)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.